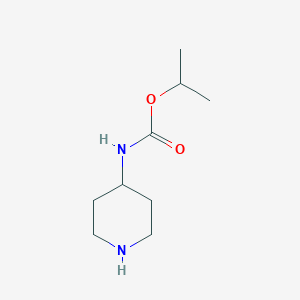

Isopropyl piperidin-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl piperidin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

Isopropyl piperidin-4-ylcarbamate has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Research indicates that compounds similar to this compound exhibit efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). For instance, a related compound showed strong bactericidal properties at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

| Compound | Bacterial Target | Efficacy Concentration (μg/mL) | Notes |

|---|---|---|---|

| This compound | MRSA, VREfm | 0.78 - 3.125 | Effective against biofilm-forming strains |

Drug Development and Synthesis

The compound serves as a valuable scaffold in the synthesis of novel therapeutic agents. Its structural components allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, derivatives of this compound have been explored for their potential as inhibitors of protein kinases and other targets involved in disease pathways .

Synthesis Pathways

The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products. The synthetic route often includes:

- Formation of Carbamate: Reaction of piperidine derivatives with carbonic acid derivatives.

- Purification: Use of solvents like dichloromethane or ethyl acetate to isolate the desired product.

This efficient synthesis is crucial for producing compounds for biological testing and further development.

Biochemical Assays and Mechanistic Studies

This compound has been utilized in various biochemical assays to investigate its mechanism of action. For instance, it has been employed in studies assessing the inhibition of lysine methyltransferase G9a, which plays a role in epigenetic regulation . In these assays, cells treated with the compound exhibited significant changes in protein occupancy, indicating its potential as a tool for studying gene regulation mechanisms.

| Assay Type | Target | Findings |

|---|---|---|

| Chem-ChIP Assay | G9a Methyltransferase | Significant change in occupancy compared to control |

Potential Therapeutic Applications

Given its antibacterial properties and ability to serve as a scaffold for drug development, this compound could be pivotal in creating new antibiotics or therapeutic agents targeting various diseases, including cancer and metabolic disorders . The ongoing research into its derivatives continues to expand its potential applications in pharmacology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound derivatives against resistant bacterial strains. Results indicated that specific modifications to the piperidine ring enhanced activity against MRSA, suggesting avenues for developing new antibiotics .

Case Study 2: Inhibition Studies

In another investigation, derivatives were tested for their ability to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. The results showed that certain derivatives could effectively reduce pyroptosis in macrophages, highlighting their therapeutic potential .

Propriétés

Numéro CAS |

141498-57-9 |

|---|---|

Formule moléculaire |

C9H18N2O2 |

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

propan-2-yl N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

Clé InChI |

JGTGSYCISOQGQC-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC1CCNCC1 |

SMILES canonique |

CC(C)OC(=O)NC1CCNCC1 |

Synonymes |

Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.